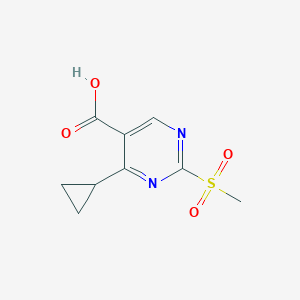

4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

Description

4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a cyclopropyl substituent at the 4-position and a methylsulfonyl group at the 2-position.

Properties

Molecular Formula |

C9H10N2O4S |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

4-cyclopropyl-2-methylsulfonylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H10N2O4S/c1-16(14,15)9-10-4-6(8(12)13)7(11-9)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,13) |

InChI Key |

LZPACPSIFUDNMA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=N1)C2CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the Suzuki–Miyaura coupling reaction is often employed to form the pyrimidine ring . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it a preferred method for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is in pharmaceutical research. It has been investigated for its potential as an anti-cancer agent. Specifically, studies have shown that this compound targets pathways involved in tumor growth and has demonstrated efficacy in preclinical models. For instance, research indicated that derivatives of pyrimidine compounds exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Case Study: Anti-inflammatory Activity

In a study examining various pyrimidine derivatives, 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid was noted for its ability to suppress COX-2 activity effectively. The compound's IC50 value was comparable to that of the standard drug celecoxib, highlighting its potential as a therapeutic agent for inflammatory diseases .

Biochemical Research

The compound serves as a valuable tool in biochemical research, particularly in studying enzyme inhibition and receptor interactions. It has been used to explore the structure-activity relationships (SAR) of various inhibitors targeting enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways .

Table 1: Structure–Activity Relationship Analysis

| Compound | Inhibitory Activity (IC50) | Key Features |

|---|---|---|

| 1 | 72 nM | Optimal combination of substituents |

| 2 | 720 nM | Less effective due to structural differences |

Agricultural Chemistry

In agricultural chemistry, 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is being evaluated for its potential role in developing novel pesticides or herbicides. The compound's unique structure may offer solutions for crop protection with reduced environmental impact. Research into its efficacy against various pests and diseases is ongoing, with preliminary results indicating promising outcomes .

Material Science

The compound is also explored for its properties in material science. Researchers are investigating its use in creating advanced materials such as polymers that exhibit enhanced thermal stability and mechanical strength. These materials can be beneficial across various industrial applications, potentially leading to innovations in product design and manufacturing processes .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain inflammatory mediators, thereby reducing inflammation .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences physicochemical properties and bioactivity. Key analogs include:

Key Observations :

Substituent Variations at the 4-Position

Replacing cyclopropyl with bulkier or alternative groups alters steric and electronic profiles:

Key Observations :

- Cyclopropyl vs. Isopropyl : Cyclopropyl’s rigid structure may confer better metabolic stability compared to isopropyl’s flexible alkyl chain, which is prone to oxidative degradation .

- Chlorine Substituent : Introduces steric hindrance and electronic effects, favoring SNAr reactions for further derivatization .

Comparative Yields and Conditions

Pharmacological and Industrial Relevance

- Kinase Inhibitors: Analogs like 4-Cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acid are intermediates in kinase inhibitor synthesis (e.g., LY2409881 hydrochloride, a PI3K inhibitor) .

- Antimicrobial Agents : Fluorinated derivatives (e.g., 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid) show promise due to enhanced membrane permeability and resistance to enzymatic degradation .

- Material Science : Ethyl ester derivatives are utilized in organic electronics for their electron-deficient aromatic systems .

Biological Activity

4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid (CAS Number: 1782798-37-1) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl group and a methylsulfonyl moiety, which may contribute to its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₄S |

| Molecular Weight | 242.25 g/mol |

| CAS Number | 1782798-37-1 |

Biological Activity

The biological activity of 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in disease processes.

Enzymatic Inhibition

Research indicates that compounds within the pyrimidine family, particularly those with methylsulfonyl groups, can exhibit significant inhibitory activity against specific enzymes. For instance, studies have shown that similar compounds can selectively inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in autoimmune diseases and certain cancers . The inhibition of Btk activity could provide therapeutic benefits in conditions like rheumatoid arthritis and systemic lupus erythematosus.

Anticancer Potential

The structural characteristics of this compound suggest it may possess anticancer properties . Pyrimidine derivatives are known for their ability to interfere with cancer cell proliferation and survival pathways. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

Case Studies and Research Findings

- Antitumor Activity : A study involving pyrazolo[1,5-a]pyrimidines revealed that modifications in the pyrimidine structure significantly enhanced their anticancer efficacy. The introduction of substituents like methylsulfonyl groups was found to improve selectivity and potency against tumor cells .

- Autoimmune Diseases : In preclinical models, compounds similar to 4-Cyclopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid demonstrated promising results in inhibiting Btk, suggesting their potential application in treating autoimmune disorders .

- Inflammatory Response Modulation : Research has indicated that certain pyrimidine derivatives can modulate inflammatory responses by targeting specific signaling pathways involved in inflammation, thus providing a rationale for their use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.